molecular formula C16H17ClN2O2 B5188698 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde

4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde

Cat. No.: B5188698
M. Wt: 304.77 g/mol
InChI Key: WNQQELOBWKUGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. The aim of

Mechanism of Action

4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response. By blocking the CRF1 receptor, this compound reduces the release of cortisol and other stress hormones, which can have a calming effect on the brain. This mechanism of action has been shown to be effective in reducing anxiety and depression in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of cortisol and other stress hormones, which can have a calming effect on the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde is its selectivity for the CRF1 receptor, which reduces the potential for off-target effects. It has also been shown to be effective in reducing anxiety and depression in animal models, making it a promising candidate for further research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde. One area of interest is the potential therapeutic applications of this compound in the treatment of stress-related disorders such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, there is a need for the development of more soluble formulations of this compound to improve its administration in experimental settings.

Synthesis Methods

The synthesis of 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde involves the reaction of 4-chlorobenzyl chloride with 5-(2-furyl)methylamine in the presence of potassium carbonate to yield 4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazine. This intermediate is then oxidized with sodium chlorite to produce this compound.

Scientific Research Applications

4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has been shown to block the effects of stress on the brain, reducing the release of cortisol and other stress hormones. It has also been shown to improve cognitive function and memory in animal models.

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-14-3-1-13(2-4-14)16-6-5-15(21-16)11-18-7-9-19(12-20)10-8-18/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQELOBWKUGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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